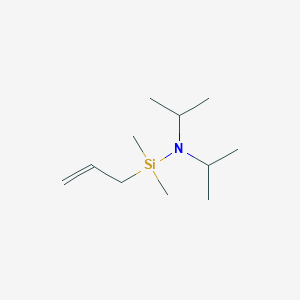

Allyl(diisopropylamino)dimethylsilane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ATPGAMMAS wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Thiophosphorylierung von Adenosintriphosphat. Die Reaktionsbedingungen erfordern eine sorgfältige Kontrolle von pH-Wert und Temperatur, um die Stabilität der Thiophosphatgruppe zu gewährleisten. Die Verbindung wird häufig mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 90% zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von ATPGAMMAS erfolgt durch großtechnische chemische Synthese unter kontrollierten Bedingungen. Das Verfahren beinhaltet die Verwendung von Spezialreaktoren, um den erforderlichen pH-Wert und die Temperatur aufrechtzuerhalten. Das Endprodukt wird typischerweise gefriergetrocknet und bei niedrigen Temperaturen gelagert, um seine Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

ATPGAMMAS durchläuft verschiedene biochemische Reaktionen, darunter:

Phosphorylierung: ATPGAMMAS kann als Substrat für Kinasen dienen, was zur Thiophosphorylierung von Proteinen führt

Bindung an Rezeptoren: Es kann an purinerge Rezeptoren binden und so intrazelluläre Signalwege modulieren

Häufige Reagenzien und Bedingungen

Kinase-Reaktionen: ATPGAMMAS wird in Kinase-Assays mit gängigen Reagenzien wie Magnesiumionen und spezifischen Kinase-Enzymen verwendet

Rezeptorbindungsstudien: Es wird in Gegenwart von Rezeptoragonisten oder -antagonisten verwendet, um Rezeptor-Ligand-Interaktionen zu untersuchen

Hauptprodukte, die gebildet werden

Thiophosphorylierte Proteine: Dies sind die Hauptprodukte, die bei der Verwendung von ATPGAMMAS in Kinase-Reaktionen gebildet werden

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

ADPAMS serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable in producing more complex molecules.

Allylsilane Addition Reactions

One prominent application of ADPAMS is in asymmetric allylsilane addition reactions. These reactions are vital for synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals. A study highlighted the dual activation mechanism in these reactions, showcasing ADPAMS's role in improving yields and selectivity .

Polymer Chemistry

ADPAMS is utilized in polymer chemistry to enhance the properties of polymers. Its incorporation into polymer matrices can improve adhesion, thermal stability, and mechanical strength. Research indicates that allylsilanes, including ADPAMS, can act as cross-linking agents, which are crucial for developing high-performance materials .

Industrial Applications

In addition to its laboratory uses, ADPAMS finds applications in various industrial sectors:

Coatings and Sealants

ADPAMS is used in formulating high-performance coatings and sealants due to its excellent adhesion properties. These coatings are essential for protecting surfaces from environmental degradation.

Electronic Materials

The compound is also employed in the electronics industry, particularly in semiconductor manufacturing. Its silane functionality allows it to bond effectively with silicon surfaces, enhancing the performance of electronic devices.

Case Study 1: Asymmetric Synthesis

A research project demonstrated the use of ADPAMS in synthesizing chiral amines through asymmetric allylsilane addition to N-acylhydrazones. The study reported significant improvements in enantioselectivity compared to traditional methods, underscoring ADPAMS's effectiveness as a reagent .

Case Study 2: Polymer Enhancement

Another investigation focused on the incorporation of ADPAMS into epoxy resins. The results indicated that adding ADPAMS improved the thermal stability and mechanical properties of the resins, making them suitable for high-temperature applications .

Wirkmechanismus

ATPGAMMAS exerts its effects by acting as a non-hydrolyzable analog of adenosine triphosphate. It binds to ATP-dependent enzymes and receptors, modulating their activity without being hydrolyzed. This property makes it useful for studying the role of ATP in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin-5'-triphosphat (ATP): Die natürliche Form von ATP, die durch Enzyme hydrolysiert wird.

Adenosin-5'-O-(2-thiotriphosphat): Ein weiteres Thiophosphat-Analogon von ATP mit einem Schwefelatom in der Beta-Phosphatgruppe

Einzigartigkeit

ATPGAMMAS ist einzigartig aufgrund seiner Resistenz gegen Hydrolyse, die es ermöglicht, es in Studien zu verwenden, bei denen die Stabilität der Phosphatgruppe entscheidend ist. Diese Eigenschaft unterscheidet es von anderen ATP-Analoga und macht es zu einem wertvollen Werkzeug in der biochemischen Forschung .

Biologische Aktivität

Allyl(diisopropylamino)dimethylsilane is a silicon-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNSi

- Molecular Weight : 201.39 g/mol

This compound features a silicon atom bonded to two methyl groups, an allyl group, and a diisopropylamino group, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the degradation capabilities of marine bacteria on sulfur-containing compounds analogous to this compound. Results indicated that certain bacterial strains could metabolize these compounds, releasing volatile sulfur compounds known for their antimicrobial properties. This suggests a possible indirect antimicrobial effect through microbial metabolism .

Case Study 2: Cytotoxic Effects in Cancer Cells

In vitro studies have explored the cytotoxic effects of various silicon-based compounds on cancer cell lines. While specific data on this compound is sparse, related compounds demonstrated significant cytotoxicity, indicating that modifications in the silicon structure could influence biological activity .

The mechanisms underlying the biological activities of silicon-containing compounds like this compound may include:

- Membrane Disruption : The hydrophobic nature of the silane may facilitate interaction with lipid membranes, leading to increased permeability or disruption.

- Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, contributing to cytotoxicity.

- Enzyme Interaction : The diisopropylamino group may engage in specific interactions with enzymes or receptors, potentially altering their activity.

Eigenschaften

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NSi/c1-8-9-13(6,7)12(10(2)3)11(4)5/h8,10-11H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVYECJWYQBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402821 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106948-24-7 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.